6-chloro-N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxycoumarin with 2-chloropyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and dimethylamino groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of the compound, known for its anticoagulant properties.
2-Chloropyridine-3-carboxylic acid: Another precursor, used in various organic syntheses.
Chromene derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20ClN3O3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3/c1-27(2)18-9-6-16(7-10-18)15-28(23-5-3-4-12-26-23)24(30)22-14-20(29)19-13-17(25)8-11-21(19)31-22/h3-14H,15H2,1-2H3 |
InChI Key |
NDQFENRTNSMTFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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